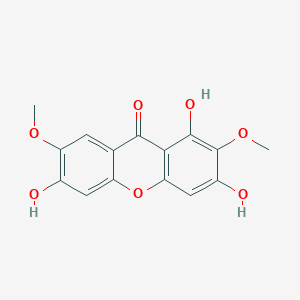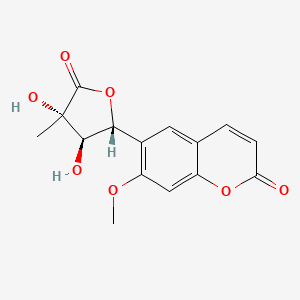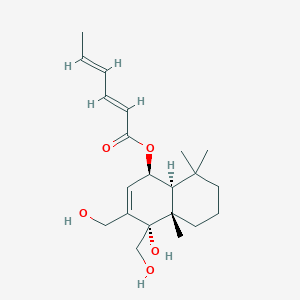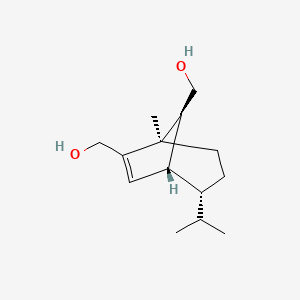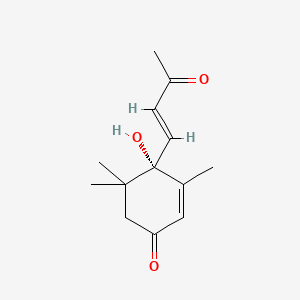
PtdIns-(3,4)-P2 (1,2-dipalmitoyl) (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The phosphatidylinositols (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns is phosphorylated to mono- (PtdIns-P; PIP), di- (PtdIns-P2; PIP2) and triphosphates (PtdIns-P3; PIP3). Hydrolysis of PIP2 by PI-specific phospholipase C generates IP3 and diacylglycerol (DAG). The DAG and IP3 produced by this reaction are part of a complex biochemical and signal transduction cascade that is at the frontier of scientific research today.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Metabolically Stabilized Analogs : PtdIns(3,4,5)P(3) and its analogs have demonstrated long-lived agonist activity for cellular events mediated by this phosphoinositide. An efficient method for the total asymmetric synthesis of the trisphosphorothioate (PT) analog of PtdIns(3,4,5)P(3) has been developed, with implications for insulin activation and sodium transport in cells (Honglu Zhang et al., 2008).
Cellular Signaling and Regulation
- Role in Cell Motility : Phosphoinositide 3-kinase, through its lipid product PtdIns-3,4,5-P3, has been found to increase the motility of NIH 3T3 cells. This suggests a direct role of the lipid products of phosphoinositide 3-kinase in initiating cellular motility via protein kinase C activation (M. Derman et al., 1997).
- Regulation of Various Cellular Processes : PtdIns 4,5-P2, a membrane phospholipid, is involved in regulating cytoskeleton organization, vesicular trafficking, and platelet activation. It acts both as a substrate for lipid kinases and phosphatases and directly interacts with proteins, playing a significant role in cell biology (A. Toker, 1998).
Molecular Interactions and Function
- Intracellular Distribution Observation : An electron microscopic method was developed to observe the distribution of PtdIns(3,4)P2, revealing its roles in signal transduction, endocytosis, and cell migration. This method allows the definition of PtdIns(3,4)P2 distribution at a high spatial resolution, aiding in understanding its physiological functions (Sharmin Aktar et al., 2017).
Implications in Cellular Physiology
- Involvement in Synaptic Vesicle Exocytosis : Decreased levels of PtdIns(4,5)P2 in the brain and impairment in its synthesis in nerve terminals were associated with early postnatal lethality and synaptic defects in mice. This highlights the critical role of PtdIns(4,5)P2 synthesis in regulating multiple steps of the synaptic vesicle cycle (G. D. Paolo et al., 2004).
Interaction with Proteins
- Activation of Inwardly Rectifying K+ Channels : Direct interactions of PtdIns(4,5)P2 with inwardly rectifying potassium channels have been observed, with varying strengths depending on the channel type. This provides insights into how different gating mechanisms of these channels support their physiological roles (Hailin Zhang et al., 1999).
Eigenschaften
Produktname |
PtdIns-(3,4)-P2 (1,2-dipalmitoyl) (sodium salt) |
|---|---|
Molekularformel |
C41H78O19P3 · 3Na |
Molekulargewicht |
1036.9 |
InChI |
InChI=1S/C41H81O19P3.3Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(57-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-56-63(53,54)60-39-36(44)37(45)40(58-61(47,48)49)41(38(39)46)59-62(50,51)52;;;/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,54 |
InChI-Schlüssel |
STJBVCQNLFXTFJ-AAOIFZENSA-K |
SMILES |
CCCCCCCCCCCCCCCC(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](OP([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@H](O)[C@H]1O)([O-])=O)OC(CCCCCCCCCCCCCCC)=O)=O.[Na+].[Na+].[Na+] |
Synonyme |
DPPI-3,4-P2; Phosphatidylinositol-3,4-diphosphate C-16 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,3R,4S,5S,6R)-2-[4-[[(3S,4R,5S)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1163482.png)
